molecular formula C8H14N4O B11789886 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide

1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11789886
M. Wt: 182.22 g/mol
InChI Key: VXAADDXJTFKEIL-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an aminoethyl group and an ethyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1H-pyrazole-4-carboxylic acid with ethylamine and 2-aminoethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group.

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the aminoethyl group.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-3-methyl-1H-pyrazole-4-carboxamide
  • 1-(2-Aminoethyl)-N-methyl-1H-pyrazole-4-carboxamide
  • 1-(2-Aminoethyl)-N-ethyl-1H-imidazole-4-carboxamide

Comparison: 1-(2-Aminoethyl)-N-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-(2-aminoethyl)-N-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-2-10-8(13)7-5-11-12(6-7)4-3-9/h5-6H,2-4,9H2,1H3,(H,10,13)

InChI Key

VXAADDXJTFKEIL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=C1)CCN

Origin of Product

United States

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